Cas no 726169-73-9 (Mocetinostat)

Mocetinostat 化学的及び物理的性質
名前と識別子
-
- N-(2-Aminophenyl)-4-([[4-(pyridin-3-yl)pyrimidin-2-yl]amino]methyl)benzamide
- Mocetinostat (MGCD0103)
- Mocetinostat
- MGCD0103
- Mocetinostat (MGCD0103,MG-0103)
- MOCETINOSTAT, FREE BASE
- N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide
- MGCD010,3Mocetinostat
- MGCD-0103
- Mocetinostat,MGCD0103
- MGCD 0103
- MGCD0103 (Mocetinostat)
- MGCD0103(Mocetinostat)
- Mocetinostat (MGCD0103, MG0103)
- A6GWB8T96J
- Mocetinostat (USAN/INN)
- N-(2-aminophenyl)-4-[[[4-(3-pyridyl)pyrimidin-2-yl]amino]methyl]benzamide
- N-(2-aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl
- CHEMBL272980
- CCG-208763
- Myeloperoxidase (USAN)
- BCP9000925
- NSC-760143
- 9003-99-0
- BRD-K16485616-001-01-4
- BDBM24624
- 726169-73-9
- n-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide
- D09641
- Q424869
- Mocetinostat [USAN]
- CHEBI:94525
- HY-12164
- J-522866
- HRNLUBSXIHFDHP-UHFFFAOYSA-N
- NSC760143
- MG 0103
- MG-0103
- N-(2-aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide
- MOCETINOSTAT [WHO-DD]
- Mocetinostat (MGCD-0103)
- NCGC00263182-01
- NCGC00263182-02
- MLS006010181
- BRD-K16485616-001-04-8
- BD-0114
- NCGC00263182-11
- FT-0741876
- N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide
- SMR004701289
- GTPL7008
- DB11830
- BCP01814
- Benzamide, N-(2-aminophenyl)-4-(((4-(3-pyridinyl)-2-pyrimidinyl)amino)methyl)-
- AKOS016340325
- Mocetinostat [USAN:INN]
- FT-0627651
- EX-A049
- D09643
- N-(2-aminophenyl)-4-(((4-(pyridin-3-yl)pyrimidin-2-yl)amino)methyl)benzamide
- MOCETINOSTAT [INN]
- N-(2-Aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide
- HMS3426I07
- N-(2-Aminophenyl)-4-([[4-(pyridin-3-yl)pyrimidin-2-yl]amino]methyl)benzamide;MGCD0103;Mocetinostat;MGCD0103(Mocetinostat)
- 726169-73-9 (free base)
- s1122
- UNII-A6GWB8T96J
- MFCD10565970
- NS00071043
- SW218130-2
- SCHEMBL157027
- BCPP000163
- CS-0502
- Peroxidase
- DTXSID80222945
- AU-004/43508107
- N-(2-aminophenyl)-4-({[4-(3-pyridinyl)-2-pyrimidinyl]amino}methyl)benzamide
- HMS3654K06
- MG0103
- AC-30281
- SB16666
- STL556086
- BRD-K16485616-001-12-1
- BRD-K16485616-001-08-9
- MGCD0103 (Mocetinostat)?
- BBL102287
- BRD-K16485616-001-13-9
-
- MDL: MFCD10565970
- インチ: 1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)
- InChIKey: HRNLUBSXIHFDHP-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C1=NC([H])=C([H])C(C2=C([H])N=C([H])C([H])=C2[H])=N1)N([H])C1=C([H])C([H])=C([H])C([H])=C1N([H])[H]
計算された属性
- せいみつぶんしりょう: 396.17000
- どういたいしつりょう: 396.16985928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 538
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.341
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.73
- ようかいど: 生物体外In Vitro:DMSO溶解度50 mg/mL(126.12 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
- PSA: 105.82000
- LogP: 4.71240
Mocetinostat セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mocetinostat 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Mocetinostat 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0502-200mg |
Mocetinostat |
726169-73-9 | 99.43% | 200mg |
$336.0 | 2022-04-01 | |
eNovation Chemicals LLC | D379774-50mg |
N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide |
726169-73-9 | 98% | 50mg |
$650 | 2024-05-24 | |
Axon Medchem | 2505-5 mg |
Mocetinostat |
726169-73-9 | 99% | 5mg |
€80.00 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2512-5mg |
Mocetinostat |
726169-73-9 | 99.37% | 5mg |
¥ 661 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2512-200mg |
Mocetinostat |
726169-73-9 | 99.37% | 200mg |
¥ 5527 | 2023-09-07 | |
Key Organics Ltd | BD-0114-5MG |
Mocetinostat |
726169-73-9 | >97% | 5mg |
£42.00 | 2025-02-08 | |
TRC | M481090-10mg |
Mocetinostat |
726169-73-9 | 10mg |
$173.00 | 2023-05-17 | ||
MedChemExpress | HY-12164-10mM*1mLinDMSO |
Mocetinostat |
726169-73-9 | 99.43% | 10mM*1mLinDMSO |
¥880 | 2023-07-26 | |
TRC | M481090-2mg |
Mocetinostat |
726169-73-9 | 2mg |
$58.00 | 2023-05-17 | ||
Chemenu | CM254764-100mg |
N-(2-Aminophenyl)-4-(((4-(pyridin-3-yl)pyrimidin-2-yl)amino)methyl)benzamide |
726169-73-9 | 98% | 100mg |
$156 | 2021-08-04 |
Mocetinostat 関連文献
-
Samir El-Rayes,Gomaa M. S.,Abouelmagd A.,Walid Fathalla,Ibrahim. A. I. Ali RSC Adv. 2019 9 13896
-
Philip Jones Med. Chem. Commun. 2012 3 135
-
Michael Kohr,Niklas Papenkordt,Manfred Jung,Uli Kazmaier Org. Biomol. Chem. 2023 21 4382
-
Thomas Beckers,Siavosh Mahboobi,Andreas Sellmer,Matthias Winkler,Emerich Eichhorn,Herwig Pongratz,Thomas Maier,Thomas Ciossek,Thomas Baer,Gerhard Kelter,Heinz-Herbert Fiebig,Mathias Schmidt Med. Chem. Commun. 2012 3 829
-
Jufeng Sun,Cecilia C. Russell,Christopher J. Scarlett,Adam McCluskey RSC Med. Chem. 2020 11 164
-
M. Dvorakova,T. Vanek Med. Chem. Commun. 2016 7 2217
-
Yukihiro Itoh,Takayoshi Suzuki,Naoki Miyata Mol. BioSyst. 2013 9 873
-
Yukihiro Itoh,Takayoshi Suzuki,Naoki Miyata Mol. BioSyst. 2013 9 873
-
Philip Jones Med. Chem. Commun. 2012 3 135
Mocetinostatに関する追加情報
Mocetinostat (CAS No. 726169-73-9): A Promising Histone Deacetylase Inhibitor in Cancer Therapy
Mocetinostat (CAS No. 726169-73-9) is a potent and selective histone deacetylase (HDAC) inhibitor that has garnered significant attention in the field of cancer research. HDAC inhibitors are a class of drugs that have shown promise in modulating gene expression and inducing cell cycle arrest, apoptosis, and differentiation in various cancer types. This article provides an in-depth overview of Mocetinostat, including its mechanism of action, clinical applications, and recent advancements in its development.
Mocetinostat specifically targets class I and IV HDACs, which are overexpressed in many cancers. By inhibiting these enzymes, Mocetinostat can restore the acetylation levels of histone proteins, leading to changes in chromatin structure and gene expression. This mechanism is crucial for the regulation of tumor suppressor genes and oncogenes, making Mocetinostat a valuable tool in cancer therapy.
Recent studies have highlighted the efficacy of Mocetinostat in various preclinical models of cancer. For instance, a study published in the journal Cancer Research demonstrated that Mocetinostat significantly reduced tumor growth and induced apoptosis in human non-small cell lung cancer (NSCLC) cells. The researchers found that Mocetinostat not only inhibited HDAC activity but also enhanced the sensitivity of NSCLC cells to chemotherapy agents such as cisplatin.
In addition to its direct effects on cancer cells, Mocetinostat has shown potential as a combination therapy with other anticancer drugs. A clinical trial conducted by the National Cancer Institute (NCI) evaluated the safety and efficacy of Mocetinostat in combination with gemcitabine for the treatment of advanced solid tumors. The results indicated that this combination was well-tolerated and led to partial responses in several patients, suggesting a synergistic effect between the two drugs.
The pharmacokinetic properties of Mocetinostat have also been extensively studied. It has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for chronic administration. A phase I clinical trial published in the journal Clinical Cancer Research reported that Mocetinostat was well-tolerated at doses up to 800 mg twice daily, with no dose-limiting toxicities observed. The most common adverse effects were mild to moderate gastrointestinal symptoms, which were manageable with supportive care.
Beyond its applications in solid tumors, Mocetinostat has also shown promise in hematological malignancies. A study published in the journal Blood investigated the effects of MocetinostatMocetinostatMocetinostat
The development of biomarkers to predict response to HDAC inhibitors like MocetinostatClinical Epigenetics identified several epigenetic markers associated with sensitivity to HDAC inhibition in breast cancer cells. These markers included hypermethylation of specific tumor suppressor genes and altered expression of microRNAs involved in cell cycle regulation. The identification of such biomarkers could help personalize treatment strategies and improve patient outcomes. In conclusion, Mocetinostat
726169-73-9 (Mocetinostat) 関連製品
- 1261981-71-8(2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 1448064-89-8(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide)
- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)
- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)
- 1804516-29-7(Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate)
- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)
- 886499-02-1(Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate)
- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)
- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)

